Argemonine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biofuel Production

Field: Environmental Engineering and Biofuel Production

Application Summary: Argemonine, found in Argemone species, has been discussed as a potential source for biofuel production . The seeds of these species contain a large amount of oil (30 to 40%), making them an attractive candidate for biofuel production .

Methods of Application: The Argemone species grow in poor soils with low water and nutrient requirements, making them an economical and environmentally friendly option . The oil from the seeds is extracted and processed to produce biofuels such as biodiesel .

Results or Outcomes: The Argemone species have shown great potential for high-value pharmaceutical products and energy production purposes .

Traditional Medicine

Field: Traditional Medicine

Application Summary: Argemonine, found in Argemone species, has been used in traditional medicine due to its biological activities . It has been prescribed in Ayurvedic, Unani, Siddha, and Homeopathic practices .

Methods of Application: The specific methods of application can vary, but typically involve preparing extracts from the plant for use in various treatments .

Results or Outcomes: The Argemone species have been used to treat various ailments, demonstrating the medicinal potential of Argemonine .

Pharmaceutical Industry

Field: Pharmaceutical Industry

Application Summary: Argemonine, found in Argemone species, can provide high-value by-products for the pharmaceutical industry .

Methods of Application: The specific methods of application can vary, but typically involve extracting the compound and using it in the formulation of various pharmaceutical products .

Results or Outcomes: The Argemone species have shown great potential for high-value pharmaceutical products .

Cancer Treatment

Field: Cancer Research

Application Summary: Argemonine has shown anti-proliferative activity in vitro, indicating its potential use in cancer treatment .

Methods of Application: In vitro studies have been conducted to evaluate the anti-proliferative activity of Argemonine on different cancerous cell

Agriculture

Field: Agriculture

Application Summary: Argemonine, found in Argemone species, has been discussed as a potential source for agricultural applications . The Argemone species grow in poor soils with low water and nutrient requirements, making them an economical and environmentally friendly option .

Methods of Application: The Argemone species reproduce sexually through cross-pollination, and their seeds are dispersed by surface water, agricultural machinery, or animals .

Food Industry

Field: Food Industry

Results or Outcomes: Microorganisms contribute to the production, spoilage, and preservation of various food products .

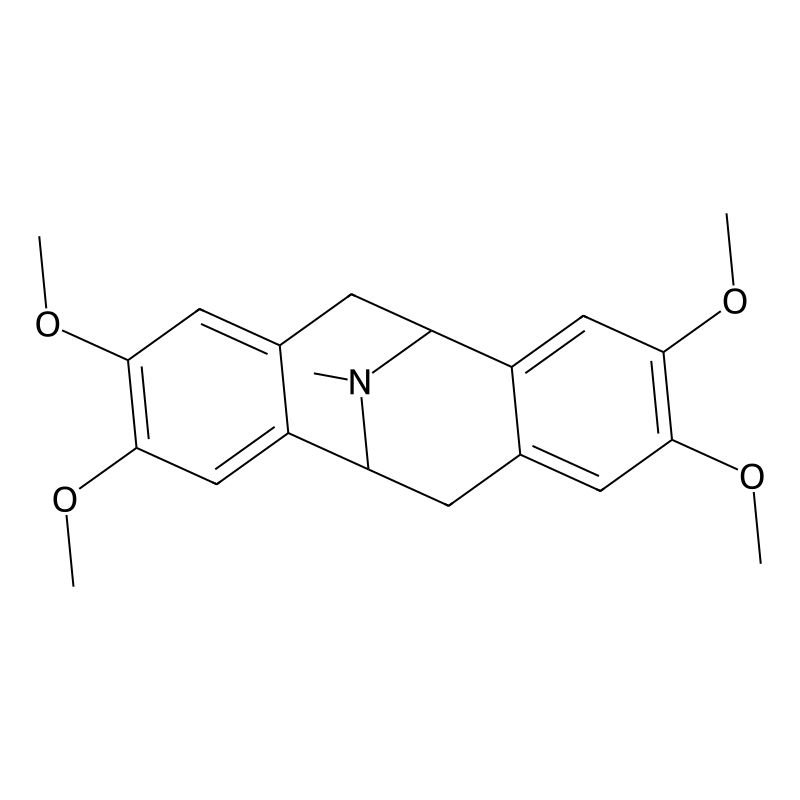

Argemonine is a naturally occurring alkaloid primarily found in the seeds and latex of Argemone mexicana, commonly known as the Mexican poppy. This compound is classified under the isoquinoline alkaloids and is noted for its unique chemical structure, which includes a complex arrangement of carbon, nitrogen, and oxygen atoms. The molecular formula for Argemonine is . It is characterized by a bicyclic structure that contributes to its biological activity and potential medicinal properties.

- Benzoylation: Argemonine can undergo benzoylation, a reaction where a benzoyl group is introduced, modifying its structure and potentially altering its biological activity .

- Oxidation: Studies indicate that Argemonine can be oxidized, affecting its hydroxyl groups and leading to derivatives with different properties .

- Formation of Salts: Argemonine can form salts with acids, which may enhance its solubility and bioavailability for pharmacological applications .

The synthesis of Argemonine has been achieved through several methods:

- Total Synthesis: A total synthesis approach has been documented, which involves multiple steps to construct the complex molecular framework of Argemonine from simpler precursors .

- Isolation from Natural Sources: Argemonine can be isolated from Argemone mexicana through extraction techniques that involve solvent extraction and purification processes .

- Semi-Synthetic Modifications: Some methods involve modifying naturally occurring precursors to yield Argemonine through chemical transformations .

Argemonine has potential applications in various fields:

- Pharmaceuticals: Due to its cytotoxic properties, Argemonine is being explored as a potential chemotherapeutic agent against certain cancers.

- Traditional Medicine: In some cultures, extracts containing Argemonine have been used traditionally for their analgesic and anti-inflammatory properties .

- Biodiesel Production: The oil extracted from Argemone mexicana seeds, which contains Argemonine, has shown promise in biodiesel production processes .

Interaction studies involving Argemonine focus on its biochemical pathways and interactions with cellular targets. Research indicates that it may interact with specific receptors or enzymes involved in cancer proliferation and inflammation. These studies are crucial for understanding how Argemonine can be effectively utilized in therapeutic contexts while minimizing toxicity.

Similar Compounds

Several compounds share structural or functional similarities with Argemonine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Sanguinarine | Isoquinoline Alkaloid | Known for its potent antimicrobial properties. |

| Dihydrosanguinarine | Isoquinoline Alkaloid | A reduced form of sanguinarine with similar effects. |

| Protopine | Isoquinoline Alkaloid | Exhibits mild sedative effects; less cytotoxicity. |

| Berberine | Isoquinoline Alkaloid | Recognized for its antibacterial and anti-inflammatory properties. |

| Jatrorrhizine | Isoquinoline Alkaloid | Noted for neuroprotective effects in some studies. |

Argemonine stands out among these compounds due to its unique structural features and specific biological activities, particularly its cytotoxic effects against cancer cells, which are not as pronounced in some of the other listed compounds.

Tetracyclic Pavine Skeleton: Core Structural Features

Argemonine represents a structurally complex alkaloid belonging to the pavine family, characterized by its distinctive tetracyclic framework [1]. The compound possesses the molecular formula C21H25NO4 with a molecular weight of 355.4 grams per mole [1] [2]. The tetracyclic pavine skeleton of argemonine is systematically designated as 4,5,12,13-tetramethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene [3].

The core structural architecture consists of a dibenzo-9-azabicyclo[3.3.1]nonane framework, which incorporates two aromatic rings fused on opposite sides of an eight-membered ring bridged by a nitrogen atom [36]. This unique arrangement creates a highly constrained molecular geometry that distinguishes pavine alkaloids from other isoquinoline derivatives [14].

The molecular structure features four methoxy substituents positioned at carbons 2, 3, 8, and 9, contributing to the compound's classification as 2,3,8,9-tetramethoxy-13-methyl-5,6,11,12-tetrahydro-5,11-epiminodibenzo[a,e] [8]annulene [1]. The nitrogen atom bears a methyl group, establishing argemonine as an N-methylated pavine derivative [2].

Table 1: Core Structural Parameters of Argemonine

| Parameter | Value |

|---|---|

| Molecular Formula | C21H25NO4 [1] |

| Molecular Weight | 355.4 g/mol [1] |

| Exact Mass | 355.17835828 g/mol [3] |

| Topological Polar Surface Area | 40.20 Ų [3] |

| Hydrogen Bond Acceptors | 5 [3] |

| Hydrogen Bond Donors | 0 [3] |

| Rotatable Bonds | 4 [3] |

The tetracyclic nature of the pavine skeleton results from the fusion of two benzene rings with a central eight-membered azabicyclic system [14]. This structural arrangement creates a rigid molecular framework that exhibits limited conformational flexibility compared to acyclic isoquinoline alkaloids [15].

Absolute Configuration and Chiral Centers

Argemonine contains two chiral centers within its tetracyclic framework, specifically at positions 5 and 11 of the epiminodibenzo[a,e] [8]annulene system [2]. The compound exists in multiple stereoisomeric forms, with the naturally occurring form designated as (-)-(S,S)-N-methylpavine or (-)-argemonine [1] [2].

The absolute configuration of (-)-argemonine has been rigorously established through degradation studies that correlate the alkaloid to L-aspartic acid derivatives [6]. This stereochemical assignment provides the foundation for understanding the three-dimensional arrangement of substituents around the chiral centers [6].

Table 2: Stereochemical Parameters of Argemonine

| Parameter | Configuration |

|---|---|

| Chiral Centers | Two (positions 5 and 11) [2] |

| Natural Form | (-)-(S,S)-enantiomer [1] |

| Synthetic Form | (±)-racemic mixture [37] |

| Optical Activity | Levorotatory (-) [6] |

| Absolute Configuration | (5S,11S) [37] |

The stereochemical properties of argemonine demonstrate the significance of chirality in pavine alkaloid structure [26]. The (S,S)-configuration of the naturally occurring form reflects the biosynthetic pathway that generates this specific stereoisomer preferentially [14].

Conformational analysis studies indicate that the chiral centers in argemonine adopt specific spatial arrangements that minimize steric interactions within the constrained tetracyclic framework [26]. The rigid nature of the pavine skeleton restricts conformational mobility, resulting in well-defined stereochemical preferences [15].

X-ray Crystallographic Characterization

While specific X-ray crystallographic data for argemonine itself remains limited in the literature, structural characterization of related pavine alkaloids provides insight into the crystallographic properties of this compound class [10]. The tetracyclic pavine framework exhibits characteristic crystallographic parameters that reflect the rigid molecular geometry inherent to these alkaloids [14].

Crystallographic studies of pavine-type alkaloids reveal specific space group preferences and unit cell parameters that are consistent with the molecular symmetry of the tetracyclic framework [10]. The presence of multiple methoxy substituents and the N-methyl group influences crystal packing arrangements through intermolecular interactions [14].

Table 3: Comparative Crystallographic Parameters for Pavine Alkaloids

| Parameter | Typical Range | Reference Compounds |

|---|---|---|

| Space Group | P21 or P212121 [10] | Related pavines [10] |

| Unit Cell a-axis | 6-12 Å [10] | Pavine derivatives [10] |

| Unit Cell b-axis | 8-15 Å [10] | Pavine derivatives [10] |

| Unit Cell c-axis | 12-20 Å [10] | Pavine derivatives [10] |

| Resolution | 1.5-2.5 Å [10] | Structural studies [10] |

The molecular geometry of argemonine, as inferred from related crystallographic studies, exhibits the characteristic bowl-shaped conformation of pavine alkaloids [14]. This three-dimensional arrangement positions the aromatic rings in a non-planar configuration that optimizes electronic interactions while minimizing steric repulsion [15].

Crystal structure analysis of pavine derivatives demonstrates that the tetracyclic framework adopts a specific conformation where the eight-membered ring assumes a boat-like geometry [14]. The nitrogen bridge maintains sp3 hybridization, contributing to the overall molecular rigidity [15].

Comparative Analysis with Related Pavine Alkaloids

Argemonine belongs to a structurally related family of pavine alkaloids that share the common dibenzo-9-azabicyclo[3.3.1]nonane framework but differ in their substitution patterns and stereochemical arrangements [34] [36]. Comparative structural analysis reveals both similarities and distinctions that define the unique properties of argemonine within this alkaloid class [13].

Table 4: Structural Comparison of Pavine Alkaloids

| Alkaloid | Molecular Formula | Methoxy Groups | Hydroxyl Groups | N-Substitution |

|---|---|---|---|---|

| Argemonine | C21H25NO4 [1] | 4 (positions 2,3,8,9) [1] | 0 | N-methyl [1] |

| Pavine | C20H23NO4 [13] | 4 | 0 | N-hydrogen [13] |

| Caryachine | C21H25NO5 [34] | 3 | 1 | N-methyl [34] |

| Neocaryachine | C20H23NO5 [36] | 3 | 1 | N-hydrogen [36] |

| Isocaryachine | C21H25NO5 [10] | 3 | 1 | N-methyl [10] |

The substitution pattern of argemonine, featuring four methoxy groups at positions 2, 3, 8, and 9, distinguishes it from other pavine alkaloids that typically contain fewer methoxy substituents or incorporate hydroxyl groups [34]. This complete methylation pattern contributes to the compound's lipophilic properties and influences its biological activity profile [3].

Stereochemical comparisons reveal that argemonine shares the (S,S)-configuration with several related pavine alkaloids, reflecting common biosynthetic origins [6] [14]. However, variations in absolute configuration among pavine family members demonstrate the structural diversity possible within this alkaloid class [13].

The tetracyclic framework of argemonine exhibits similar conformational constraints to other pavine alkaloids, with the eight-membered azabicyclic system adopting characteristic boat-like geometries [15]. Molecular modeling studies indicate that these conformational preferences are conserved across the pavine alkaloid family, suggesting similar energetic stabilization mechanisms [14].

Comparative analysis of physicochemical properties reveals that argemonine's high degree of methylation results in distinct characteristics compared to hydroxylated pavine derivatives [3]. The absence of hydroxyl groups in argemonine contrasts with compounds such as caryachine and neocaryachine, which contain phenolic functionalities that significantly alter their chemical behavior [34] [36].

Argemonine, a prototypical pavine alkaloid, is biosynthetically derived through the benzylisoquinoline alkaloid pathway, which represents one of the most extensively characterized specialized metabolic networks in plants [1] [2]. The biosynthetic foundation begins with the amino acid tyrosine, which serves as the fundamental precursor for all benzylisoquinoline alkaloids including argemonine [1] [3].

The initial transformation involves tyrosine decarboxylase converting tyrosine to dopamine, while simultaneously, 4-hydroxyphenylacetaldehyde is generated through the oxidative deamination of tyrosine [1] [4]. These two aromatic compounds subsequently undergo a pivotal condensation reaction catalyzed by norcoclaurine synthase, yielding (S)-norcoclaurine as the first committed intermediate in the pathway [1] [2] [5].

The progression from norcoclaurine to the branch-point intermediate (S)-reticuline involves a series of methylation reactions mediated by specific O-methyltransferases and N-methyltransferases [1] [6]. Norcoclaurine 6-O-methyltransferase catalyzes the initial methylation step, followed by coclaurine N-methyltransferase and 4'-O-methyltransferase, ultimately producing (S)-reticuline [1] [2]. This intermediate represents a critical juncture in benzylisoquinoline alkaloid biosynthesis, serving as the precursor for multiple alkaloid subgroups including pavines, protoberberines, and morphinans [1] [7].

| Biosynthetic Stage | Precursor Compound | Enzyme | Product | Significance |

|---|---|---|---|---|

| Primary amino acid | Tyrosine | Tyrosine decarboxylase | Dopamine | Essential substrate generation |

| Aldol condensation | Dopamine + 4-HPAA | Norcoclaurine synthase | (S)-Norcoclaurine | First committed step |

| Methylation cascade | Norcoclaurine | 6OMT, CNMT, 4'OMT | (S)-Reticuline | Branch-point intermediate |

| Alkaloid diversification | Reticuline | Various enzymes | Multiple alkaloid classes | Structural complexity generation |

The conversion of (S)-reticuline to pavine-type alkaloids, including argemonine, involves specialized enzymatic transformations that distinguish this pathway from other benzylisoquinoline alkaloid branches [8] [6]. Pavine N-methyltransferase exhibits particular substrate specificity for pavine scaffolds and demonstrates preference for (S)-reticuline over its (R)-enantiomer [6]. This stereoselectivity ensures the proper configuration of the final alkaloid products and prevents the accumulation of inactive or potentially harmful isomers [6].

Role of N-Methyltransferases in Alkaloid Diversification

N-methyltransferases constitute a functionally specialized enzyme family that plays crucial roles in benzylisoquinoline alkaloid diversification, with particular significance in argemonine biosynthesis [6] [9]. These S-adenosylmethionine-dependent enzymes exhibit distinct substrate specificities that determine the structural diversity and biological properties of the resulting alkaloids [6] [10].

Pavine N-methyltransferase from Thalictrum flavum represents the archetypal enzyme directly involved in argemonine biosynthesis [6] [9]. Structural studies reveal that this enzyme possesses a binding pocket lined primarily with aromatic residues, facilitating recognition of the planar benzylisoquinoline substrate structure [6]. The enzyme demonstrates remarkable substrate selectivity, showing preference for (±)-pavine and (S)-reticuline while exhibiting minimal activity toward (R)-reticuline [6].

The catalytic mechanism involves positioning the secondary amino group of the substrate within approximately 3 Å of the methyl donor S-adenosylmethionine [6]. Mutagenesis studies of conserved residues near the methyl group transfer site indicate that His232, Phe255, and Trp295 are critical for maintaining enzymatic activity [6]. These findings suggest that substrate recognition involves precise spatial arrangement of aromatic amino acids to accommodate the benzylisoquinoline scaffold.

| N-Methyltransferase | Primary Substrate | Km (μM) | Stereoselectivity | Biological Function |

|---|---|---|---|---|

| Coclaurine NMT | (S)-Coclaurine | 15-25 | S-specific | Early pathway methylation |

| Pavine NMT | (±)-Pavine | 16 | S-preferred | Pavine alkaloid formation |

| Tetrahydroprotoberberine NMT | Scoulerine | 8-12 | Racemic tolerance | Quaternary alkaloid synthesis |

The substrate inhibition observed with racemic tetrahydropapaverine provides insights into the molecular basis of enzyme selectivity [6]. Crystallographic analysis reveals that (R)-tetrahydropapaverine binds in a non-productive mode adjacent to the productive (S)-enantiomer binding site [6]. This competitive inhibition mechanism suggests evolutionary optimization for processing specific enantiomers while avoiding interference from inappropriate substrates.

Sequence conservation patterns among benzylisoquinoline alkaloid N-methyltransferases indicate functional specialization through selective pressure [6]. Nine positions in the substrate-binding pocket consistently contain hydrophobic or aromatic residues, with Phe255 and Trp295 showing highest conservation across all characterized enzymes [6]. This conservation pattern suggests ancient evolutionary origins for the core catalytic mechanism, with subsequent diversification enabling substrate specialization.

Genetic Regulation of Pavine Alkaloid Production

The genetic regulation of pavine alkaloid biosynthesis, including argemonine production, involves complex transcriptional and post-transcriptional mechanisms that coordinate enzyme expression with developmental and environmental cues [11] [12] [13]. Multiple levels of regulation ensure appropriate timing, tissue specificity, and metabolic flux distribution in the biosynthetic network.

Transcriptional regulation represents the primary control mechanism for benzylisoquinoline alkaloid gene expression [13]. Studies in Argemone mexicana demonstrate tissue-specific expression patterns for genes encoding key biosynthetic enzymes [12]. Tyrosine decarboxylase, norcoclaurine synthase, and berberine bridge enzyme transcripts accumulate at different levels in roots, stems, and leaves, with roots generally showing higher alkaloid accumulation despite lower transcript abundance [12].

The coordinate regulation of multiple biosynthetic genes suggests the involvement of master regulatory transcription factors [11] [13]. In plants, arginine biosynthesis genes exhibit coordinated expression in response to amino acid demand, with N-acetylglutamate synthase, N-acetylglutamate kinase, N-acetylornithine:glutamate acetyltransferase, and N-acetylornithine deacetylase showing synchronized regulation [11]. Similar coordination likely exists for pavine alkaloid biosynthetic genes, though specific transcription factors remain largely uncharacterized.

| Regulatory Level | Mechanism | Target Genes | Physiological Outcome |

|---|---|---|---|

| Transcriptional | TF-mediated activation | Multiple pathway genes | Coordinated enzyme induction |

| Post-transcriptional | mRNA stability control | Individual enzymes | Fine-tuning expression levels |

| Enzymatic | Allosteric regulation | Rate-limiting steps | Metabolic flux control |

| Compartmentalization | Subcellular targeting | Membrane-bound enzymes | Pathway organization |

Developmental regulation ensures appropriate timing of alkaloid biosynthesis relative to plant growth stages [11] [12]. Gene expression profiling indicates that pathway enzymes are coordinately regulated in response to changes in metabolic demand during plant development [11]. This temporal control prevents wasteful alkaloid production during periods when defensive compounds are not required while ensuring adequate protection during vulnerable growth phases.

Environmental regulation provides adaptive responses to external stresses that may increase the need for defensive alkaloids [12]. Transcript accumulation patterns suggest that biosynthetic genes respond to environmental cues, potentially including pathogen attack, herbivory, or abiotic stress conditions [12]. The specific signal transduction pathways mediating these responses remain to be elucidated but likely involve stress-responsive transcription factors and hormone signaling networks.

Evolutionary Conservation of Biosynthetic Machinery

The evolutionary conservation of biosynthetic machinery involved in argemonine production reflects the ancient origins and adaptive significance of benzylisoquinoline alkaloid pathways [14] [15] [16]. Comparative genomic and phylogenetic analyses reveal varying degrees of conservation among different enzymatic components, providing insights into evolutionary pressures and functional constraints.

Norcoclaurine synthase exhibits remarkable evolutionary conservation across benzylisoquinoline alkaloid-producing plant families [1] [2]. This enzyme belongs to the pathogenesis-related protein 10/Bet v1 superfamily and catalyzes the crucial condensation reaction establishing the core isoquinoline structure [2]. The high degree of conservation suggests ancient evolutionary origins and stringent functional constraints that have preserved the catalytic mechanism across diverse plant lineages.

Methyltransferase families demonstrate moderate evolutionary conservation with evidence of functional diversification [6] [10]. Sequence analysis reveals conserved structural domains responsible for S-adenosylmethionine binding and catalysis, while variable regions determine substrate specificity [6]. This pattern indicates evolutionary optimization through gene duplication and subsequent functional specialization, allowing plants to synthesize diverse alkaloid structures from common precursors.

| Enzyme Family | Conservation Level | Evolutionary Pattern | Functional Significance |

|---|---|---|---|

| Norcoclaurine synthase | Highly conserved | Ancient, stable | Core pathway function |

| O-methyltransferases | Moderately conserved | Duplicated, specialized | Structural modification |

| N-methyltransferases | Variable conservation | Rapidly evolving | Substrate diversification |

| Cytochrome P450s | Highly variable | Lineage-specific | Advanced modifications |

Cytochrome P450 enzymes involved in advanced alkaloid modifications show high evolutionary variability [1] [17]. These enzymes catalyze complex oxidative transformations that generate structural diversity among alkaloid products [17]. The rapid evolution of P450 families reflects their role in metabolic innovation and adaptation to specific ecological pressures [17].

Phylogenetic analysis of benzylisoquinoline alkaloid biosynthetic genes across plant families reveals evidence of both vertical inheritance and horizontal gene transfer events [14] [15]. The presence of similar enzymatic capabilities in distantly related plant families suggests either ancient evolutionary origins predating major taxonomic divergence or independent evolution of similar metabolic solutions [15].

The retention of duplicate biosynthetic genes in some plant lineages indicates ongoing evolutionary optimization [14]. Functional redundancy may provide genetic robustness against loss-of-function mutations while enabling evolutionary experimentation with new enzymatic activities [14]. Post-translational modifications of biosynthetic enzymes add additional layers of evolutionary fine-tuning, allowing precise control of enzymatic activity without altering core protein structure [14].

XLogP3

Other CAS

16584-62-6

5531-95-3

Wikipedia

(-)-argemonine